Methyl 5-methyl-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylate Methyl 5-methyl-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16189910
InChI: InChI=1S/C10H10O3S/c1-4-5-13-8-6-7(2)14-9(8)10(11)12-3/h1,6H,5H2,2-3H3
SMILES:
Molecular Formula: C10H10O3S
Molecular Weight: 210.25 g/mol

Methyl 5-methyl-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylate

CAS No.:

Cat. No.: VC16189910

Molecular Formula: C10H10O3S

Molecular Weight: 210.25 g/mol

* For research use only. Not for human or veterinary use.

Methyl 5-methyl-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylate -

Specification

Molecular Formula C10H10O3S
Molecular Weight 210.25 g/mol
IUPAC Name methyl 5-methyl-3-prop-2-ynoxythiophene-2-carboxylate
Standard InChI InChI=1S/C10H10O3S/c1-4-5-13-8-6-7(2)14-9(8)10(11)12-3/h1,6H,5H2,2-3H3
Standard InChI Key SPGAPAAEDRZYQV-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(S1)C(=O)OC)OCC#C

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s structure centers on a thiophene ring—a five-membered aromatic system containing one sulfur atom—substituted at the 2-, 3-, and 5-positions. Key features include:

  • Methyl carboxylate group at position 2, contributing polarity and ester functionality.

  • Propargyl ether substituent (-O-CH2_2-C≡CH) at position 3, introducing alkyne reactivity.

  • Methyl group at position 5, enhancing steric and electronic effects on the ring.

The canonical SMILES representation, \text{CC1=CC(=C(S1)C(=O)OC)OCC#C}, underscores the spatial arrangement of these groups. The InChIKey SPGAPAAEDRZYQV-UHFFFAOYSA-N\text{SPGAPAAEDRZYQV-UHFFFAOYSA-N} provides a unique identifier for computational and database applications.

Spectroscopic and Computational Data

While experimental spectral data (e.g., NMR, IR) for this specific compound remains limited in public databases, analogous thiophene derivatives exhibit characteristic signals:

  • 1H^1\text{H} NMR: Thiophene protons resonate between δ 6.5–7.5 ppm, while the propargyl proton appears as a triplet near δ 2.5 ppm .

  • 13C^{13}\text{C} NMR: The carboxylate carbonyl carbon typically resonates near δ 165 ppm, with alkyne carbons between δ 70–85 ppm .

Density functional theory (DFT) calculations predict a planar thiophene ring with slight distortions due to substituent steric effects. The alkyne group’s linear geometry facilitates conjugation with the ether oxygen, enhancing electron withdrawal from the ring.

Synthetic Routes and Reaction Mechanisms

Key Synthetic Strategies

The synthesis of methyl 5-methyl-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylate involves multi-step protocols, often leveraging cross-coupling and nucleophilic substitution reactions:

Step 1: Thiophene Core Formation

Thiophene rings are typically constructed via:

  • Gewald reaction: Condensation of ketones with elemental sulfur and cyanide derivatives.

  • Paal-Knorr synthesis: Cyclization of 1,4-diketones with phosphorus pentasulfide.

Step 2: Functionalization at Position 3

The propargyl ether group is introduced via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling:

  • SNAr: Reaction of 3-hydroxythiophene derivatives with propargyl bromide under basic conditions (e.g., K2_2CO3_3/DMF).

  • Sonogashira coupling: Palladium-catalyzed coupling of 3-iodothiophene with propargyl alcohol derivatives .

Step 3: Esterification at Position 2

Carboxylation is achieved through:

  • Fischer esterification: Refluxing the carboxylic acid with methanol in the presence of H2_2SO4_4.

  • Steglich esterification: Using dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) for acid- and base-sensitive substrates.

Optimization of Reaction Conditions

Critical parameters for high yields include:

  • Temperature: Propargylation proceeds optimally at 60–80°C to balance reactivity and side-product formation.

  • Catalysts: CuI or Pd(PPh3_3)4_4 enhances coupling efficiency in Sonogashira reactions .

  • Solvents: Polar aprotic solvents (DMF, DMSO) favor SNAr, while toluene/THF mixtures suit cross-coupling.

Applications in Material Science

Conductive Polymers

The thiophene core’s aromaticity and sulfur atom facilitate π-π stacking, enabling use in:

  • Organic semiconductors: As a monomer for poly(thiophene) derivatives with tunable bandgaps.

  • Electroluminescent devices: Incorporating the alkyne group for cross-linking in OLED layers.

Surface Coatings

The propargyl ether’s reactivity allows click chemistry (e.g., azide-alkyne cycloaddition) for:

  • Antifouling coatings: Grafting antimicrobial agents onto surfaces.

  • Self-healing materials: Forming dynamic covalent networks via alkyne metathesis.

Future Directions and Research Opportunities

Drug Development

  • Structure-activity relationship (SAR) studies: Modifying the propargyl and carboxylate groups to enhance bioavailability.

  • Targeted delivery systems: Conjugating the compound to nanoparticles for site-specific anticancer activity.

Advanced Materials

  • MOF synthesis: Utilizing the alkyne group as a linker in metal-organic frameworks (MOFs) for gas storage.

  • Photoresponsive polymers: Incorporating azobenzene derivatives for light-triggered structural changes.

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